molecular formula C14H17N5O2 B019811 PAC-1-d8 CAS No. 76362-28-2

PAC-1-d8

Cat. No.: B019811
CAS No.: 76362-28-2
M. Wt: 287.32 g/mol
InChI Key: CCOVXHZDHACRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (molecular formula: C₁₄H₁₇N₅O₂; molecular weight: 287.32 g/mol) is a quinazoline derivative characterized by a 4-amino-6,7-dimethoxyquinazoline core substituted with a methyl group and a 2-cyanoethylamine side chain . This compound is primarily recognized as Impurity D in the synthesis and quality control of Alfuzosin Hydrochloride, a therapeutic agent for benign prostatic hyperplasia (BPH) .

Role in Pharmaceutical Chemistry As a process-related impurity, it arises during the alkylation or condensation steps in Alfuzosin synthesis.

Properties

IUPAC Name

3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOVXHZDHACRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543371
Record name 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76362-28-2
Record name 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Parameters

  • Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or diglyme are preferred due to their ability to stabilize intermediates and enhance reaction rates. DMF, in particular, facilitates complete dissolution of reactants at elevated temperatures.

  • Temperature : Optimal reaction temperatures range from 120°C to 125°C. Elevated temperatures accelerate the substitution reaction while minimizing side product formation.

  • Stoichiometry : A molar ratio of 1:1.25 (quinazoline derivative to methylaminopropionitrile) ensures excess nitrile availability, driving the reaction to completion.

Example Synthesis (Patent WO2008114272A2):
A mixture of 475.0 g (1.0 mol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 832 mL DMF is heated to 120–125°C. 3-Methylaminopropionitrile (208 g, 1.25 mol) is added dropwise over 1 hour, followed by a 30-minute hold period. Post-reaction, the mixture is cooled and precipitated using aqueous ammonia (16.6% v/v), yielding 653.2 g of product (85% yield).

Industrial-Scale Production Strategies

Scalable synthesis requires modifications to laboratory protocols to address safety, cost, and purity considerations.

Catalytic and Process Innovations

  • Catalyst-Free Conditions : Contrary to earlier methods employing isoamyl alcohol or bases, modern processes eliminate catalysts to reduce impurities. This shift improves product purity to >95%.

  • Continuous Stirred-Tank Reactors (CSTRs) : Industrial setups utilize CSTRs for consistent temperature control and efficient mixing, critical for maintaining reaction homogeneity at scale.

Purification Protocols

  • Precipitation and Washing : Post-reaction, the crude product is precipitated using ammonia solution (pH 10–12) and washed with deionized water to remove residual DMF.

  • Recrystallization : The compound is recrystallized from methanol or ethanol to achieve pharmacopeial-grade purity (>99%). Melting point analysis (270°C) confirms crystallinity.

Optimization Strategies for Yield and Purity

Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
DMF120–1258598
Diglyme110–1157895
Isoamyl Alcohol130–1356588

Data synthesized from Refs

DMF outperforms diglyme and isoamyl alcohol due to its superior solvation capacity and thermal stability. However, its toxicity necessitates stringent waste management protocols.

Reaction Time and Byproduct Formation

Prolonged reaction times (>2 hours) at high temperatures promote degradation pathways, generating impurities such as quinazoline N-oxides. Kinetic studies recommend a 30–60 minute reaction window to balance yield and purity.

Comparative Analysis of Historical vs. Modern Methods

Traditional Approaches

Early syntheses relied on isoamyl alcohol as a solvent and required ammoniacal ethanol for hydrogenation. These methods suffered from low yields (60–70%) and labor-intensive purification.

Advancements in Process Chemistry

  • Solvent Substitution : Replacing isoamyl alcohol with DMF increased yields by 20% and reduced reaction times by 40%.

  • Hydrogenation Efficiency : Catalytic hydrogenation using Raney nickel under 5–7 kg/cm² pressure achieves full conversion of cyanoethylamine intermediates to diamines, a precursor for alfuzosin .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Analogs and Impurities

The following table summarizes the molecular and functional differences between N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Alfuzosin Synthesis Regulatory Limit (USP)
N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (Impurity D) C₁₄H₁₇N₅O₂ 287.32 Cyanoethylamine, methoxy, aminoquinazoline Alkylation byproduct ≤0.10%
N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A) C₂₀H₂₄N₆O₄ 412.44 Furan carboxamide, propylamino linker Condensation byproduct ≤0.20%
N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine (Impurity D dihydrochloride) C₁₃H₁₉N₅O₂·2HCl 338.25 (free base: 287.32) Propane diamine, dihydrochloride salt Intermediate in synthesis Not specified
Alfuzosin-d7 (Deuterated Analog) C₁₉H₂₀D₇N₅O₄ 396.50 Deuterated methyl and propyl groups Internal standard for analytical methods N/A

Structural and Functional Analysis

Core Quinazoline Modifications The target compound and its analogs share a 4-amino-6,7-dimethoxyquinazoline core, critical for binding to α₁-adrenergic receptors in Alfuzosin . Substitutions at the 2-position of the quinazoline ring differentiate their reactivity and pharmacokinetic profiles. For example:

  • Furan carboxamide (Impurity A) : The furan ring enhances aromatic stacking interactions but may increase hydrophobicity .

Synthetic Pathways and Byproduct Formation

  • Impurity D forms via incomplete alkylation during the introduction of the propylenediamine chain in Alfuzosin synthesis .
  • Impurity A arises from side reactions involving furan-2-carboxamide intermediates during condensation steps .

Analytical Differentiation

  • Chromatographic Behavior : Reverse-phase HPLC methods distinguish these compounds based on retention times and UV profiles. For instance, Impurity A elutes later than Alfuzosin due to its larger hydrophobic furan group .
  • Mass Spectrometry : HRMS data (e.g., [M+H]+ for Impurity D: 287.32) confirm molecular identities .

Research Findings and Pharmacopeial Standards

  • Impurity Profiles : Alfuzosin Hydrochloride must contain ≤0.10% of the target compound (Impurity D) and ≤0.20% of Impurity A to meet USP specifications .
  • Deuterated Analogs : Compounds like Alfuzosin-d7 are used as internal standards in LC-MS to quantify impurities with high precision .

Biological Activity

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C15H18N4O2, this compound features a quinazoline ring, which is a common structural motif associated with various biological functions, particularly in drug design.

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 76362-28-2
  • IUPAC Name : 3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile

Synthesis

The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine typically involves:

  • Formation of the Quinazoline Core : Cyclization of 2-aminobenzonitrile and dimethoxyaniline.
  • Alkylation Steps : N-methylation and cyanoethylation using appropriate methylating and cyanoethylating agents.

The biological activity of N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine is largely attributed to its interaction with specific enzymes and receptors. The quinazoline moiety can modulate various biological pathways, potentially leading to inhibition or activation of certain targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine exhibit significant antitumor properties. For example:

  • Study Results : Compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated cytotoxic effects with varying IC50 values.
CompoundCell LineIC50 (µM)
Compound 5A5492.12 ± 0.21
Compound 5HCC8275.13 ± 0.97
Compound 6NCI-H3580.80 ± 0.10

These findings suggest that modifications in the structure can enhance the efficacy against cancer cells while maintaining lower toxicity to normal cells .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity linked to derivatives of quinazoline. Similar compounds have shown effectiveness in animal models for seizure control, indicating a potential therapeutic application in epilepsy management .

Other Biological Activities

In addition to antitumor and anticonvulsant properties, the compound may also exhibit antimicrobial activity. Compounds structurally related to this quinazoline derivative have been tested against various pathogens:

PathogenActivity
Escherichia coliModerate
Staphylococcus aureusHigh

This suggests a broader spectrum of biological activity that could be explored for therapeutic applications .

Case Study 1: Antitumor Efficacy in Lung Cancer Models

In a controlled laboratory setting, N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine was evaluated for its cytotoxic effects on lung cancer cell lines using both 2D and 3D culture methods. Results indicated that compounds with structural similarities exhibited significant inhibition of cell proliferation.

Case Study 2: Seizure Model Evaluation

In a study involving mice models, the compound was administered at varying dosages to assess its anticonvulsant properties. The results demonstrated a dose-dependent reduction in seizure frequency compared to control groups.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables. Post-optimization, validate results using response surface methodology (RSM) to refine yields and purity . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and guide experimental validation, as demonstrated by ICReDD’s iterative computational-experimental workflow .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystallographic structure determination. Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to ensure accuracy . For quinazoline derivatives, comparative analysis with structurally similar compounds (e.g., quinazolinone analogs) can validate functional group assignments .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-specific in vitro assays, such as enzyme inhibition studies (e.g., kinase assays) or cell viability assays (e.g., MTT assays), using dose-response curves to determine IC₅₀ values. Include positive controls (known inhibitors) and negative controls (vehicle-only) to validate assay reliability. Training in standardized protocols, as outlined in chemical biology curricula (e.g., CHEM/IBiS 416), ensures reproducibility .

Advanced Research Questions

Q. What methodologies are effective for elucidating the reaction mechanisms involving this compound?

  • Methodological Answer : Combine density functional theory (DFT) calculations to model transition states and intermediates with experimental kinetic studies (e.g., isotopic labeling, Eyring plots). For example, ICReDD’s quantum chemical reaction path searches can predict plausible mechanisms, which are then validated via trapping experiments or in situ spectroscopic monitoring (e.g., FTIR) . Advanced catalytic studies, such as asymmetric synthesis protocols, can further clarify stereochemical outcomes .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s properties?

  • Methodological Answer : Apply a multi-tiered validation framework:

  • Step 1 : Re-examine computational parameters (e.g., solvent models, basis sets) to ensure alignment with experimental conditions.
  • Step 2 : Use alternative experimental techniques (e.g., isothermal titration calorimetry vs. surface plasmon resonance for binding affinity) to cross-validate results.
  • Step 3 : Employ Bayesian statistical analysis to quantify uncertainties in both computational and experimental datasets, identifying outliers systematically . Theoretical frameworks, such as Stewart’s research problem development model, can guide iterative hypothesis refinement .

Q. What strategies are recommended for designing high-throughput screening (HTS) assays to study this compound’s interactions?

  • Methodological Answer : Implement microplate-based assays with automated liquid handling systems to screen libraries under controlled conditions (e.g., 384-well plates). Use orthogonal detection methods (e.g., fluorescence polarization and luminescence) to minimize false positives. Optimize Z’-factor scores (>0.5) to ensure assay robustness. Statistical tools like ANOVA can analyze variability across replicates, while machine learning algorithms (e.g., random forests) prioritize hits for further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PAC-1-d8
Reactant of Route 2
Reactant of Route 2
PAC-1-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.